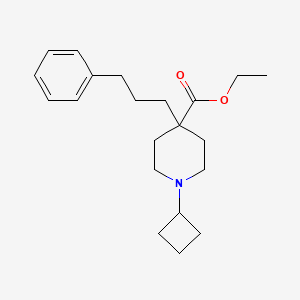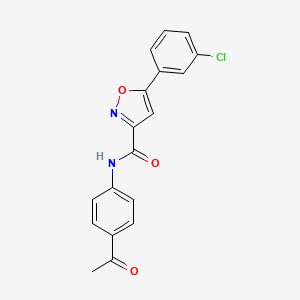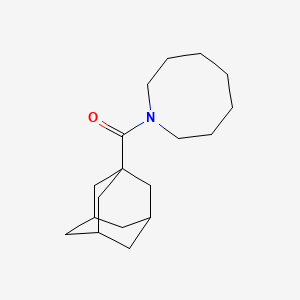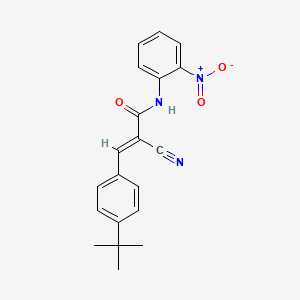
1-环丁基-4-(3-苯基丙基)-4-哌啶甲酸乙酯
描述
Ethyl 1-cyclobutyl-4-(3-phenylpropyl)-4-piperidinecarboxylate is a chemical compound with potential relevance in various fields of chemistry and materials science. Its significance arises from its structural components, including the piperidine ring, a common motif in medicinal chemistry, and the cyclobutyl and phenylpropyl groups, which may impart unique physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including condensation, reduction, and functional group transformations. For example, compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate are synthesized through Knoevenagel condensation reactions, indicating a potential pathway for synthesizing structurally related compounds involving catalytic amounts of piperidine (Kumar et al., 2016).
Molecular Structure Analysis
Molecular and crystal structure analysis, often determined by X-ray diffraction, reveals insights into the conformation, bonding interactions, and overall geometry of compounds. Studies on similar piperidine derivatives have shown how intramolecular and intermolecular hydrogen bonds influence the conformation and packing in crystals, highlighting the importance of such interactions in determining the molecular structure (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can include nucleophilic substitutions, cycloadditions, and rearrangements. These reactions are essential for modifying the chemical structure and introducing new functional groups, which can significantly alter the compound's properties and applications. The reactivity of these compounds underscores their versatility in synthetic organic chemistry (Mamedov et al., 2019).
科学研究应用
分析概况和生物基质
1-环丁基-4-(3-苯基丙基)-4-哌啶甲酸乙酯与类似的芳基环己胺一起,已被表征出存在于生物基质中。De Paoli 等人(2013 年)开发并验证了一种使用液相色谱和紫外检测的定性/定量方法,用于分析血液、尿液和玻璃体中的此类化合物,表明该化合物与毒理学研究相关 (De Paoli、Brandt、Wallach、Archer 和 Pounder,2013 年)。
聚合和材料特性
对烷基 1-双环丁烷羧酸酯(1-环丁基-4-(3-苯基丙基)-4-哌啶甲酸乙酯属于该类别)的聚合研究表明了创造具有独特特性的材料的潜力。Drujon 等人(1993 年)研究了这些单体的自由基聚合,揭示了它们的行为以及创造具有特定光学和热特性的材料的潜力 (Drujon、Riess、Hall 和 Padías,1993 年)。
不对称合成和生物碱生产
该化合物也已在不对称合成的背景下进行了探索。Hirai 等人(1992 年)专注于通过不对称分子内迈克尔反应构建生物碱合成的拆向砌块。这项研究强调了该化合物在生成手性中心(对药物开发至关重要)中的用途 (Hirai、Terada、Yamazaki 和 Momose,1992 年)。
酶催化聚合
Pang 等人(2003 年)证明了 1-[(4-羟苯基)氨基羰基)]-2-乙烯基环丙烷羧酸乙酯在水性介质中的酶促氧化聚合,突出了生物基聚合物合成的潜力以及在材料科学中使用酶催化剂的环境效益 (Pang、Ritter 和 Tabatabai,2003 年)。
属性
IUPAC Name |
ethyl 1-cyclobutyl-4-(3-phenylpropyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-2-24-20(23)21(13-7-10-18-8-4-3-5-9-18)14-16-22(17-15-21)19-11-6-12-19/h3-5,8-9,19H,2,6-7,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCFXDUTZAQVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C2CCC2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 6-ethyl-2-[({[4-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4558147.png)
![N-[2-[4-(dimethylamino)phenyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4558148.png)


![2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B4558170.png)
![N-cyclooctyl-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4558174.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4558189.png)

![N-cyclohexyl-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B4558196.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4558211.png)

![N-(2,6-dimethylphenyl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B4558215.png)
